1-(2-Methoxyphenyl)-1,4-diazepane
Overview
Description
“1-(2-Methoxyphenyl)-1,4-diazepane” is a compound that contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 1-(2-methoxyphenyl)piperazine have been synthesized by conjugating chloroacetylated derivatives with trisubstituted cyclen .Scientific Research Applications
Synthesis and Structural Characteristics
β-Lactam Derivatives Formation : The formation of β-lactam derivatives from diazepines, including structures related to 1-(2-Methoxyphenyl)-1,4-diazepane, was explored, highlighting the stereochemistry and mechanism involved. These compounds exhibit specific enantiomer formation, as detailed through NMR spectroscopy and X-ray diffraction studies (Wang et al., 2001).
Chiral-Pool Synthesis : Research into the synthesis of 1,4-diazepanes from enantiomerically pure amino acids reveals insights into the influence of substituents on affinity and selectivity for σ1 receptors. This study provides valuable data on receptor profiles and potential agonistic activities (Fanter et al., 2017).
Molecular Transformations : Studies on the transformation of tetrahydro-pyrrolobenzodiazepines, closely related to this compound, show the formation of substituted pyrroles through diazepine ring opening. This provides insights into the reactivity of these compounds (Voskressensky et al., 2014).
Manganese Complex Catalysis : The study of manganese(III) complexes of bisphenolate ligands, including diazepane derivatives, provides insights into the olefin epoxidation process. This research is significant for understanding the reactivity and catalytic abilities of these complexes (Sankaralingam & Palaniandavar, 2014).
Synthesis Related to Curcumin : Research into the synthesis of dihydro-1,4-diazepines related to curcumin, involving structures akin to this compound, contributes to the understanding of the reactivity of these compounds under various experimental conditions (Andrade et al., 2015).
Practical Synthesis for Medical Applications : The practical synthesis of tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, a key intermediate of a Rho–kinase inhibitor, highlights the synthetic utility and potential pharmaceutical applications of diazepane derivatives (Gomi et al., 2012).
Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis method for 1,4-diazepane derivatives offers rapid and good yield production, demonstrating the versatility and efficiency of modern synthetic approaches (Wlodarczyk et al., 2007).
Mechanism of Action
Target of Action
The primary target of 1-(2-Methoxyphenyl)-1,4-diazepane is the 5HT-1A receptor . This receptor plays a crucial role in the regulation of mood and anxiety. Activation of this receptor results in central antihypertensive activity .
Mode of Action
This compound acts as an α-blocker . It lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity. This unique mechanism allows it to prevent reflex tachycardia in patients .
Biochemical Pathways
It is known that the compound exerts antitumor activity through ros-mediated apoptosis in cancer cells . It modulates the expression of genes involved in glutathione metabolism, which is crucial for maintaining cellular redox balance .
Pharmacokinetics
Similar compounds have shown good metabolic stability and favorable pharmacokinetic parameters
Result of Action
The result of the action of this compound is a decrease in blood pressure . It has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-6-3-2-5-11(12)14-9-4-7-13-8-10-14/h2-3,5-6,13H,4,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVWBCZPFUFQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566029 | |
Record name | 1-(2-Methoxyphenyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152943-97-0 | |
Record name | Hexahydro-1-(2-methoxyphenyl)-1H-1,4-diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152943-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyphenyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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